molecular formula C9H11NO3 B11789547 Ethyl 5-cyclopropyloxazole-2-carboxylate

Ethyl 5-cyclopropyloxazole-2-carboxylate

Cat. No.: B11789547
M. Wt: 181.19 g/mol
InChI Key: MLOLZUYRCQVVQW-UHFFFAOYSA-N
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Description

Ethyl5-cyclopropyloxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with an ethyl ester group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl5-cyclopropyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of Ethyl5-cyclopropyloxazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: Ethyl5-cyclopropyloxazole-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon adjacent to the nitrogen atom, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated oxazole derivatives.

Scientific Research Applications

Ethyl5-cyclopropyloxazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl5-cyclopropyloxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl5-methyloxazole-2-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.

    Ethyl5-phenyl-oxazole-2-carboxylate: Contains a phenyl group, offering different electronic and steric properties.

    Ethyl5-isopropyloxazole-2-carboxylate: Features an isopropyl group, affecting its reactivity and biological activity.

Uniqueness: Ethyl5-cyclopropyloxazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 5-cyclopropyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)8-10-5-7(13-8)6-3-4-6/h5-6H,2-4H2,1H3

InChI Key

MLOLZUYRCQVVQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2CC2

Origin of Product

United States

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